5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one

Pharmaceutical Quality Control Reference Standards Analytical Method Validation

This 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one (Ketorolac EP Impurity B / USP Related Compound C) certified reference standard ensures regulatory compliance for ANDA impurity profiling. Unlike generic batches, pharmacopeial-grade standards provide ISO 17034/IEC 17025 traceability, orthogonal identity confirmation (NMR, MS, HPLC), and certified purity ≥95%, eliminating unquantified bias in stability-indicating methods. Specified in USP/EP monographs for ketorolac tromethamine API/tablet release testing, it guarantees method accuracy and prevents costly ANDA delays.

Molecular Formula C14H11NO2
Molecular Weight 225.247
CAS No. 113502-52-6
Cat. No. B584129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one
CAS113502-52-6
Synonyms5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one;  USP Ketorolac Related Compound C; 
Molecular FormulaC14H11NO2
Molecular Weight225.247
Structural Identifiers
SMILESC1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1=O
InChIInChI=1S/C14H11NO2/c16-13-8-9-15-11(13)6-7-12(15)14(17)10-4-2-1-3-5-10/h1-7H,8-9H2
InChIKeyNFKBMHXYCKRXPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one (CAS 113502-52-6): Pharmaceutical Reference Standard and Its Role in Ketorolac Impurity Control


5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one (CAS 113502-52-6) is a pyrrolizine derivative formally designated as Ketorolac EP Impurity B and Ketorolac USP Related Compound C . This compound serves as a certified reference standard for the identification, quantification, and control of process-related impurities in ketorolac tromethamine drug substances and formulations [1]. It is utilized primarily in pharmaceutical quality control (QC) and analytical method validation in compliance with pharmacopeial monographs .

Why Uncertified 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one Batches Cannot Substitute for Pharmacopeial Reference Standards


Generic or in-house synthesized batches of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one lack the certified purity, defined impurity profile, and metrological traceability required for regulatory submission and validated analytical methods [1]. Pharmacopeial reference standards (USP/EP) of this compound are produced under ISO 17034 and ISO/IEC 17025 accredited quality systems, ensuring batch-to-batch consistency in purity (>95% to >98%), identity confirmation via orthogonal techniques (NMR, MS, HPLC), and full traceability to the primary pharmacopeial standard . Substitution with non-certified material introduces unquantified bias in impurity assays, potentially leading to erroneous analytical results, failed method transfers, and delays in Abbreviated New Drug Application (ANDA) approvals [2].

Quantitative Differentiation of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one as a Ketorolac Impurity Reference Standard


Certified Purity and Analytical Traceability of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one certified reference standards (CRMs) exhibit a certified purity of >95% as determined by HPLC [1]. In contrast, non-certified or generic batches of this impurity lack defined purity limits and associated certificates of analysis (CoA) detailing full characterization data . Furthermore, pharmaceutical secondary standards of this compound are traceable to USP 1356337 and EP primary standards, providing a documented chain of metrological traceability absent in generic materials .

Pharmaceutical Quality Control Reference Standards Analytical Method Validation

Chromatographic Resolution and Quantification Limit of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one in Validated Analytical Methods

In capillary electrochromatography (CEC) methods, 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one (1-keto analog) was baseline resolved from ketorolac and other related impurities (1-hydroxy analog, decarboxylated ketorolac) within a run time of less than 9 minutes, with RSD values for retention time and peak area below 5% [1]. Micellar electrokinetic chromatography (MEKC) achieved resolution of all analytes within approximately 6 minutes, with related substances quantifiable down to the 0.1% (w/w) level [2]. These method performance characteristics are validated using this specific compound as the reference standard and are not transferable to non-certified or structurally distinct impurity standards.

HPLC Method Validation Impurity Profiling Capillary Electrochromatography

Regulatory Recognition and Pharmacopeial Designation of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one is explicitly listed as Ketorolac EP Impurity B and Ketorolac USP Related Compound C in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Ketorolac Tromethamine . The USP monograph for Ketorolac Tromethamine includes chromatographic purity tests requiring the use of this reference standard for impurity quantification, with acceptance criteria limiting individual unspecified impurities to not more than 0.10% and total impurities to not more than 1.0% [1]. This formal regulatory recognition is not shared by non-pharmacopeial impurities or generic analogs, which cannot be substituted in compendial testing.

Pharmacopeial Standards Regulatory Compliance ANDA Submission

Validated Application Scenarios for 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one in Pharmaceutical Development and QC


Analytical Method Development and Validation for Ketorolac Impurity Profiling

Use as a certified reference standard for developing and validating stability-indicating HPLC, UPLC, or capillary electrophoresis methods to quantify 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one in ketorolac drug substances and tablets, in accordance with ICH Q2(R1) and Q3B guidelines. The certified purity (>95%) and traceability to USP/EP standards ensure method accuracy and regulatory acceptance .

Quality Control Release Testing of Ketorolac Tromethamine API and Finished Dosage Forms

Employ as a reference standard in routine QC release testing to monitor and control the level of this specific impurity in ketorolac tromethamine active pharmaceutical ingredient (API), tablets, and injections, as mandated by USP and EP monographs. The compound's defined chromatographic behavior (e.g., baseline resolution in validated methods) enables precise quantification against compendial limits (unspecified impurities ≤0.10%, total impurities ≤1.0%) [1].

Forced Degradation Studies and Stability-Indicating Method Validation

Utilize as a reference marker for identifying and quantifying this impurity in forced degradation studies (acid/base hydrolysis, oxidation, photolysis, thermal stress) of ketorolac drug products. Its availability as a well-characterized standard facilitates peak identification by retention time and spectral matching (HPLC-DAD-MS), supporting the development of robust stability-indicating methods [2].

Toxicological and Pharmacological Studies of Ketorolac Impurities

Use as a defined chemical entity for in vitro and in vivo toxicological assessment of the 1-keto impurity in ketorolac, as required by ICH M7 guidelines for mutagenic impurities and ICH Q3A/Q3B for general impurity qualification. Its certified purity and full characterization data (NMR, MS, HPLC) ensure reliable dosing and exposure assessment in preclinical safety studies [3].

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